9-(4-(tert-butyl)phenyl)-2-(4-ethoxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
Properties
IUPAC Name |
9-(4-tert-butylphenyl)-2-(4-ethoxy-3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-6-34-17-12-7-14(13-18(17)33-5)22-27-19(21(26)31)20-23(29-22)30(24(32)28-20)16-10-8-15(9-11-16)25(2,3)4/h7-13H,6H2,1-5H3,(H2,26,31)(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLDGQKWQCUOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)C(C)(C)C)C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(tert-butyl)phenyl)-2-(4-ethoxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the tert-butyl and ethoxy-methoxyphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxo group in the purine ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Antiviral Activity
Research indicates that purine derivatives, including this compound, exhibit significant antiviral properties. Studies have shown that it effectively inhibits the replication of various viruses by interfering with their nucleic acid synthesis. For instance:
- Case Study: Herpes Simplex Virus
- In vitro studies demonstrated that this compound displayed higher antiviral activity against herpes simplex virus types 1 and 2 compared to standard antiviral drugs like acyclovir. The compound's mechanism involves blocking viral DNA synthesis, which is crucial for viral replication.
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies:
-
Case Study: Ovarian Cancer
- A study evaluated the compound's effect on ovarian cancer cell lines and found that it significantly inhibited cell proliferation. The IC50 value was notably lower than that of conventional chemotherapeutic agents, suggesting strong cytotoxic effects.
-
Mechanism of Action
- The anticancer activity is likely due to the compound's ability to disrupt nucleic acid synthesis and induce apoptosis in cancer cells. Structure-activity relationship (SAR) analyses indicate that modifications in the purine ring enhance its cytotoxicity.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy:
- Case Study: Inhibition of Pro-inflammatory Cytokines
- Research has shown that the compound can inhibit the expression of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a mechanism through which it can mitigate inflammatory responses, making it a candidate for treating inflammatory diseases.
Summary of Findings
The applications of 9-(4-(tert-butyl)phenyl)-2-(4-ethoxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can be summarized as follows:
| Application | Activity Description |
|---|---|
| Antiviral | Effective against herpes simplex virus; inhibits viral DNA synthesis |
| Anticancer | Inhibits ovarian cancer cell proliferation; lower IC50 compared to standard drugs |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential therapeutic applications in inflammation |
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. The purine core suggests it might interact with nucleic acids or enzymes involved in nucleotide metabolism. These interactions could modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: Found in chocolate, similar in structure to caffeine.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
Uniqueness
What sets 9-(4-(tert-butyl)phenyl)-2-(4-ethoxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide apart is its specific substitution pattern, which could confer unique chemical and biological properties not found in other purine derivatives.
Biological Activity
The compound 9-(4-(tert-butyl)phenyl)-2-(4-ethoxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure with various functional groups that may influence its biological activity. The presence of the tert-butyl group and methoxyphenyl moieties suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, a study focusing on purine derivatives demonstrated that they could inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy . The specific compound's structure may enhance its efficacy by interacting with cellular pathways involved in tumor growth.
Antimicrobial Activity
The antimicrobial properties of purine derivatives have been explored extensively. Compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. The ability to disrupt microbial cell membranes or inhibit essential metabolic pathways is often cited as a mechanism of action .
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. Studies have shown that certain purines can act as inhibitors of phospholipase A2, which is involved in inflammatory processes. This inhibition could lead to reduced inflammation and pain, making it a candidate for anti-inflammatory therapies .
Study 1: Anticancer Effects
A recent investigation into the anticancer effects of similar purine derivatives revealed that they could induce apoptosis in prostate cancer cells. The study utilized various assays to measure cell viability and apoptosis markers, concluding that these compounds could serve as promising candidates for further development in cancer therapeutics .
Study 2: Antimicrobial Efficacy
In another study, derivatives resembling the target compound were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Data Tables
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Apoptosis Induction : Through modulation of signaling pathways leading to programmed cell death.
- Membrane Disruption : By integrating into microbial membranes, leading to cell lysis.
- Enzyme Interaction : By binding to active sites of enzymes like phospholipase A2, inhibiting their function.
Q & A
Q. Example Table: Catalyst Impact on Yield
| Catalyst | Yield (%) | Selectivity (%) |
|---|---|---|
| Pd(PPh₃)₄ | 72 | 88 |
| PdCl₂(dppf) | 65 | 82 |
| Pd(OAc)₂ | 58 | 75 |
| Data inferred from analogous reactions in . |
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
Contradictions may arise from:
Compound purity : Impurities >5% can skew bioassay results. Validate via HPLC and NMR .
Assay variability :
- Use standardized protocols (e.g., ATP-binding assays for kinase inhibition) .
- Include positive controls (e.g., staurosporine for kinase inhibition studies).
Cellular context : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
Basic: What are the compound’s key physicochemical properties under laboratory conditions?
Answer:
- Solubility : Moderate in DMSO (>10 mM) and methanol; low in aqueous buffers (<1 mM at pH 7.4) due to hydrophobic tert-butylphenyl group .
- Stability : Stable at –20°C for >6 months; degrades at >40°C (TGA/DSC data) .
- Molecular Weight : Calculated as 465.52 g/mol (C₂₇H₃₁N₅O₄).
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
Analog synthesis : Modify substituents (e.g., replace tert-butyl with methyl or trifluoromethyl groups) .
Computational modeling :
- Docking studies (AutoDock Vina) to predict binding affinity to targets like kinases .
- QSAR models to correlate substituent electronic properties (Hammett constants) with activity .
Biological validation : Test analogs in enzyme inhibition assays (IC₅₀ comparisons) .
Advanced: What methodologies validate the compound’s mechanism of action in enzymatic assays?
Answer:
Kinetic assays : Measure substrate turnover rates (e.g., NADH depletion for dehydrogenase targets) .
Binding studies :
- Surface Plasmon Resonance (SPR) to determine dissociation constants (KD) .
- Fluorescence polarization for real-time monitoring of target engagement .
Competitive inhibition : Co-incubate with known inhibitors (e.g., ATP for kinase targets) .
Basic: How is stability assessed under varying pH and temperature conditions?
Answer:
Forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) for 24 hours; analyze via HPLC .
- Thermal stress : Heat at 60°C for 48 hours; monitor degradation products .
Light exposure : Test photostability under ICH Q1B guidelines .
Advanced: What strategies resolve discrepancies in computational vs. experimental binding data?
Answer:
Refine computational models :
- Include solvent effects (explicit water molecules) in molecular dynamics simulations .
- Adjust force fields (e.g., AMBER vs. CHARMM) for better conformational sampling .
Experimental validation :
- Alanine scanning mutagenesis to identify critical binding residues .
- Isothermal Titration Calorimetry (ITC) to measure thermodynamic parameters .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Personal protective equipment (PPE) : Gloves, lab coat, and goggles .
Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors .
Waste disposal : Follow EPA guidelines for halogenated solvent waste (e.g., DCM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
